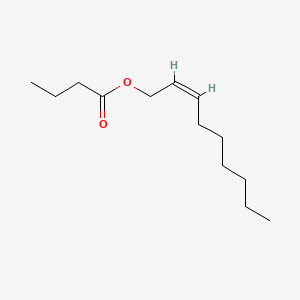

(Z)-Non-2-enyl butyrate

Description

Contextualization of Volatile Organic Compounds (VOCs) within Chemical Ecology

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the field of chemical ecology, VOCs are recognized as fundamental components of the language of nature, mediating complex interactions between organisms. ijzi.netnih.gov Plants, in particular, produce a vast array of VOCs for various purposes, including defense against herbivores, attraction of pollinators, and communication with other plants. nih.govoup.comscielo.org.mxfrontiersin.org These compounds can act as signals, or semiochemicals, that convey information and elicit specific behavioral or physiological responses in receiving organisms. nih.govmdpi.com

When plants are damaged by herbivores, they often release a specific blend of VOCs, known as herbivore-induced plant volatiles (HIPVs). oup.comscielo.org.mx These HIPVs can serve multiple functions, such as repelling the attacking herbivore, attracting natural enemies of the herbivore like predators and parasitoids, and even warning neighboring plants of impending danger. nih.govoup.comscielo.org.mx The composition of these volatile blends is often highly specific to the plant and herbivore species involved, creating a complex web of chemical communication. researchgate.net

The study of these interactions falls under the multidisciplinary field of chemical ecology, which integrates chemistry, biology, and ecology to understand the chemical basis of interactions between living organisms. mdpi.com

Importance of Aliphatic Esters as Semiochemicals and Natural Products

Within the broad class of VOCs, aliphatic esters represent a significant group of semiochemicals. These compounds, characterized by a hydrocarbon chain linked to an ester functional group, are widespread in nature and contribute to the aroma of many fruits and flowers. sigmaaldrich.comhmdb.ca In the context of chemical ecology, aliphatic esters are crucial signaling molecules in a variety of interactions.

They can function as:

Pheromones: Chemical signals that mediate interactions between individuals of the same species, such as sex pheromones that attract mates. scielo.breuropa.euresearchgate.net

Allomones: Benefit the emitter by modifying the behavior of the receiver, for instance, by repelling a predator. europa.eu

Kairomones: Benefit the receiver, such as a scent from a host plant that guides an herbivore to a food source. europa.eu

Synomones: Benefit both the emitter and the receiver, for example, a floral scent that attracts a pollinator, leading to pollination for the plant and a nectar reward for the insect. europa.eu

Several aliphatic esters have been identified as key components of insect pheromones and as important cues in host-plant location by insects. scielo.brresearchgate.netmdpi.compherobase.comoup.comscispace.com For example, certain butyrates have been found to play a role in the sexual communication of some insect species and can elicit antennal responses in others. researchgate.netscispace.com

Current Research Landscape and Unexplored Aspects of (Z)-Non-2-enyl Butyrate (B1204436)

Current research on (Z)-Non-2-enyl butyrate is multifaceted, touching upon its identification in natural sources and its synthesis. While its presence has been noted, a comprehensive understanding of its ecological roles remains an area of active investigation. Much of the existing literature focuses on the broader category of aliphatic esters or green leaf volatiles, with specific studies on this compound being less common. researchgate.netuva.nl

Unexplored aspects include a detailed understanding of its biosynthetic pathways in different organisms and the full spectrum of its behavioral effects on a wider range of species. Further research is needed to elucidate the specific enzymatic processes that lead to the formation of this compound and to determine its precise function in various ecological contexts, such as its potential role in attracting or repelling specific insects.

Overview of Interdisciplinary Research Methodologies and Thematic Areas

The study of semiochemicals like this compound necessitates a highly interdisciplinary approach, combining techniques from several scientific fields. nih.govmdpi.comeg.netresearchgate.net

Key methodologies include:

Analytical Chemistry: Techniques like gas chromatography-mass spectrometry (GC-MS) are essential for the isolation and identification of volatile compounds from natural sources. nih.govresearchgate.net

Organic Synthesis: The chemical synthesis of this compound and its isomers is crucial for confirming its structure and for providing pure samples for biological assays. acs.org

Electrophysiology: Techniques such as electroantennography (EAG) are used to measure the response of insect antennae to specific volatile compounds, providing insights into which chemicals an insect can detect. scispace.com

Behavioral Biology: Behavioral assays, such as olfactometer studies, are conducted to determine the effect of a specific compound on the behavior of an organism, for instance, whether it acts as an attractant or a repellent. mdpi.com

Molecular Biology and Genetics: These tools can be used to investigate the genetic and enzymatic basis of semiochemical production and perception. scispace.com

Thematic areas of research encompass plant-insect interactions, chemical communication, the development of sustainable pest management strategies, and the discovery of novel natural products. ijzi.netnih.govfrontiersin.orgentomoljournal.com

Table 1: Chemical Compound Information

| Compound Name |

| (E)-β-farnesene |

| (E)-β-ocimene |

| (Z)-3-hexenyl acetate (B1210297) |

| (Z)-3-hexenyl butanoate |

| This compound |

| 1,8-cineole |

| Benzaldehyde |

| Butyl butanoate |

| Ethyl butyrate |

| Hexyl butanoate |

| Linalool |

| Methyl salicylate |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | PubChem nih.gov |

| Molecular Weight | 212.33 g/mol | PubChem nih.gov |

| CAS Number | 94109-99-6 | PubChem nih.gov, ECHA europa.eu |

| IUPAC Name | [(Z)-non-2-enyl] butanoate | PubChem nih.gov |

| SMILES | CCCCCC/C=C\COC(=O)CCC | PubChem nih.gov |

| InChIKey | JTZDGEKMDBKLAI-KTKRTIGZSA-N | PubChem nih.gov |

Structure

3D Structure

Properties

CAS No. |

94109-99-6 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

[(Z)-non-2-enyl] butanoate |

InChI |

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-12-15-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9- |

InChI Key |

JTZDGEKMDBKLAI-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCC/C=C\COC(=O)CCC |

Canonical SMILES |

CCCCCCC=CCOC(=O)CCC |

Origin of Product |

United States |

Natural Occurrence and Distribution of Z Non 2 Enyl Butyrate

Analytical Detection and Characterization in Plant Volatile Emissions

Research into the volatile profiles of various fruits and plants, which often includes a wide array of esters, does not specifically identify (Z)-Non-2-enyl butyrate (B1204436) as a constituent.

Identification in Specific Botanical Sources

Comprehensive analyses of the volatile compounds from numerous plant species known for their complex ester profiles, such as passion fruit (Passiflora edulis), quince (Cydonia oblonga), and banana (Musa sapientum), have been conducted. unesp.bracs.orgfupress.netfao.org These studies have successfully identified a multitude of esters, including various butanoates and hexanoates, which are crucial to the fruits' characteristic aromas. unesp.brnih.gov However, in the reviewed literature detailing the chemical composition of these and other plants, (Z)-Non-2-enyl butyrate is not listed among the identified volatile compounds.

Influence of Plant Developmental Stages and Environmental Factors on Emission Profiles

The emission of plant volatiles is known to be influenced by factors such as the stage of maturity, environmental conditions, and physical damage. fupress.net While the general principles of how these factors affect the production of esters and other VOCs are well-established, specific research detailing the emission profile of this compound in response to these variables is not available in the current body of scientific literature. Therefore, no data can be presented on how plant development or environmental stimuli affect its production.

Examination of Presence within Insect Chemical Communication Systems

Semiochemicals, including pheromones and kairomones, are fundamental to insect communication, guiding behaviors such as mating, aggregation, and host selection. Esters are a common class of compounds found in these chemical signals.

Potential Role in Pheromone Blends

In-depth studies of insect pheromones, particularly within economically significant species like the Oriental fruit fly (Bactrocera dorsalis), have identified various compounds, including phenylpropanoids and other esters, that constitute their pheromone blends. nih.goviaea.orgnih.gov However, a review of this research indicates that this compound has not been identified as a component of the pheromone blends for the insects studied in the available literature.

Association with Host Plant Localization or Defense Signaling

Volatile compounds emitted by plants can act as kairomones, attracting insects for pollination or feeding, or as part of the plant's defense signaling. While many esters play a role in these interactions, there is no specific research in the reviewed literature that associates this compound with insect host plant localization or as a signal in plant defense mechanisms.

Based on an extensive review of available scientific literature, there is a notable absence of research focused specifically on this compound. Its presence as a plant volatile has not been documented in major studies of relevant species, and it has not been identified as a component in insect chemical communication systems. Consequently, data for its natural occurrence, the factors influencing its emission, and its role as a semiochemical are not available. This highlights a gap in the current understanding of volatile esters and points to a potential area for future chemical ecology research.

Biosynthetic Pathways and Precursors of Z Non 2 Enyl Butyrate

Proposed Biosynthetic Routes for Unsaturated Aliphatic Esters

The formation of unsaturated aliphatic esters like (Z)-Non-2-enyl butyrate (B1204436) generally follows a well-established pathway in plants that begins with the lipoxygenase (LOX) pathway. This pathway utilizes polyunsaturated fatty acids, such as linoleic and linolenic acid, as initial substrates. The enzyme lipoxygenase catalyzes the introduction of oxygen into these fatty acids, leading to the formation of hydroperoxides.

These hydroperoxides are then cleaved by another enzyme, hydroperoxide lyase (HPL), to produce shorter-chain aldehydes. In the case of (Z)-Non-2-enyl butyrate, this process would yield a nine-carbon aldehyde. This aldehyde can then be reduced to its corresponding alcohol, (Z)-Non-2-enol, by the action of alcohol dehydrogenase (ADH). The final step is the esterification of this alcohol with an acyl-CoA, in this case, butyryl-CoA, to form the final ester product.

Enzymatic Mechanisms of Esterification

The crucial final step in the biosynthesis of this compound is the esterification reaction, which is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. Plant AATs are members of the BAHD superfamily of acyltransferases.

The catalytic mechanism of AATs involves the condensation of an alcohol and an acyl-CoA to form the ester. The specificity of the AAT enzyme for both the alcohol and the acyl-CoA substrate plays a significant role in determining the specific ester that is produced. For instance, studies on strawberry AAT have shown that the enzyme's affinity for different alcohols and acyl-CoAs varies, influencing the profile of volatile esters produced by the fruit.

Metabolic Precursors for the Non-2-enol and Butyrate Moieties

The biosynthesis of this compound is dependent on the availability of its two primary precursors: the (Z)-Non-2-enol alcohol moiety and the butyrate acyl moiety.

The (Z)-Non-2-enol moiety is derived from the breakdown of C18 unsaturated fatty acids, namely linoleic acid and linolenic acid. These fatty acids are initially synthesized in the plastids from acetyl-CoA. The subsequent desaturation steps to form polyunsaturated fatty acids occur in both the plastids and the endoplasmic reticulum.

The butyrate moiety is derived from butyryl-CoA. There are several known biosynthetic pathways for butyrate production in bacteria, including the acetyl-CoA, glutarate, 4-aminobutyrate, and lysine (B10760008) pathways. In the context of plant metabolism, butyrate can be formed through the β-oxidation of fatty acids. Butyrate metabolism involves the conversion of butyric acid into butyryl-CoA, which can then enter various metabolic pathways, including the synthesis of esters.

| Moiety | Precursor(s) | Metabolic Pathway(s) |

| (Z)-Non-2-enol | Linoleic acid, Linolenic acid | Fatty Acid Biosynthesis -> Lipoxygenase (LOX) Pathway |

| Butyrate | Acetyl-CoA, Glutarate, 4-aminobutyrate, Lysine | Various pathways leading to Butyryl-CoA |

Genetic and Environmental Regulation of Biosynthetic Processes

The production of volatile esters, including this compound, is a highly regulated process influenced by both genetic and environmental factors.

Genetic Regulation: The expression of genes encoding the key enzymes in the biosynthetic pathway, such as lipoxygenase, hydroperoxide lyase, alcohol dehydrogenase, and alcohol acyltransferase, is a critical control point. The transcription of these genes is often developmentally regulated, with expression levels increasing during specific stages like fruit ripening. Transcription factors such as WRINKLED1 (WRI) and LEC are known to play a role in regulating the biosynthesis of fatty acids, which are the ultimate precursors for the alcohol moiety.

Environmental Regulation: A variety of environmental factors can significantly impact the biosynthesis of volatile esters in plants. These factors include light, temperature, water availability, and soil fertility. For example, studies on apples have shown that light exposure can strongly affect the emission of volatile esters. Similarly, temperature stress, including both heat and cold, can alter the production of secondary metabolites, including volatile compounds. Abiotic stresses like drought can also lead to changes in the emission of volatile compounds as part of the plant's defense response. These environmental cues can influence the expression of biosynthetic genes and the activity of the enzymes involved in ester formation.

| Factor | Type | Effect on Biosynthesis |

| Gene Expression | Genetic | Controls the levels of key enzymes (e.g., AATs). |

| Developmental Stage | Genetic | Ester production often linked to fruit ripening. |

| Light | Environmental | Can influence the quantity of volatile esters produced. |

| Temperature | Environmental | Can alter the profile and amount of secondary metabolites. |

| Drought/Water Stress | Environmental | Can trigger changes in volatile emissions as a stress response. |

Chemical Synthesis and Stereochemical Control of Z Non 2 Enyl Butyrate

Development of Stereoselective Synthetic Methodologies for Z-Alkenyl Esters

The synthesis of Z-alkenyl esters, such as (Z)-Non-2-enyl butyrate (B1204436), hinges on the stereoselective formation of the Z-configured double bond. Several methodologies have been developed to achieve this, often involving a multi-step process that first establishes the Z-alkenyl alcohol precursor, followed by esterification.

One prominent approach involves the use of olefination reactions to construct the carbon-carbon double bond with high Z-selectivity. The modified Julia olefination, for instance, utilizes α-halomethyl sulfones and aldehydes to produce Z-alkenyl halides in good to excellent yields and high E/Z stereoselectivities. organic-chemistry.orgnih.gov The choice of solvent, base, and additives is crucial in directing the stereochemical outcome of this reaction. organic-chemistry.org For example, the use of lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF) has been shown to provide high Z-selectivity. organic-chemistry.org

Another powerful technique is catalytic cross-metathesis. nih.govmit.edu This method can generate acyclic 1,2-disubstituted Z-alkenyl halides with high stereoselectivity. nih.gov The development of highly reactive and stereoselective molybdenum alkylidene species has enabled these transformations to proceed with high yields at ambient temperatures. nih.gov

Once the Z-alkenyl halide or a related precursor is synthesized, it can be converted to the corresponding Z-alkenyl alcohol, which is then esterified to yield the final Z-alkenyl ester. Alternatively, direct synthetic routes to Z-alkenyl esters are also being explored. One such avenue is the application of 1-alkenyl-1,1-heterobimetallic intermediates, which can be used in the stereoselective synthesis of various organic molecules, including precursors to Z-alkenyl esters. nih.govacs.org

Enzymatic synthesis offers a green alternative for the production of Z-alkenyl esters. For example, the synthesis of (Z)-3-hexenyl butyrate has been successfully achieved using lipases from Mucor miehei and Candida antarctica in both hexane (B92381) and solvent-free mediums. pherobase.com This suggests that a similar enzymatic approach could be viable for the synthesis of (Z)-Non-2-enyl butyrate, potentially offering high selectivity and milder reaction conditions.

Table 1: Comparison of Methodologies for Z-Alkenyl Synthesis

| Methodology | Key Features | Advantages | Disadvantages |

| Modified Julia Olefination | Utilizes α-halomethyl sulfones and aldehydes. | High Z-selectivity achievable with optimized conditions. | May require multiple steps and careful control of reagents. |

| Catalytic Cross-Metathesis | Employs catalysts like molybdenum alkylidene species. | High yields and stereoselectivity; tolerant of various functional groups. | Catalyst cost and sensitivity can be a concern. |

| 1-Alkenyl-1,1-Heterobimetallics | Involves intermediates with two different metal atoms on the same vinyl carbon. | Potentially highly versatile for stereoselective synthesis. | Can be complex to prepare and handle the bimetallic reagents. |

| Enzymatic Synthesis | Utilizes enzymes like lipases. | Environmentally friendly, high selectivity, mild reaction conditions. | Enzyme stability and cost may be limiting factors. |

Optimization of Esterification Reactions for High Yield and Purity

The esterification of (Z)-non-2-en-1-ol with butyric acid or a derivative thereof is the final key step in the synthesis of this compound. The optimization of this reaction is critical to maximize the yield and purity of the final product. Several parameters significantly influence the outcome of the esterification process.

Reaction Parameters for Optimization:

Temperature: The reaction temperature can affect the reaction rate and the stability of the reactants and products.

Catalyst Concentration: The amount of catalyst used can influence the speed of the reaction.

Substrate Molar Ratio: The ratio of the alcohol to the acid can be adjusted to shift the equilibrium towards the product side.

Reaction Time: The duration of the reaction needs to be optimized to ensure maximum conversion without the formation of byproducts.

Enzymatic esterification, in particular, has been a subject of optimization studies for various esters. For the synthesis of butyl butyrate, response surface methodology has been employed to optimize reaction parameters such as substrate molar ratio, time, and temperature, achieving yields as high as 99.62%.

In the case of this compound, a similar systematic approach to optimization would be beneficial. The choice of catalyst, whether a traditional acid catalyst or an enzyme like a lipase, would be a primary consideration. If an enzymatic route is chosen, factors such as the specific lipase, its immobilization, the reaction medium (e.g., solvent-free or in an organic solvent), and the removal of water (a byproduct of esterification) would need to be carefully optimized to achieve high conversion and purity.

Table 2: Key Parameters for Esterification Optimization

| Parameter | Influence on the Reaction |

| Temperature | Affects reaction rate and enzyme stability (in enzymatic reactions). |

| Catalyst Type and Concentration | Determines the reaction pathway and rate. |

| Substrate Molar Ratio | Can drive the reaction to completion by using an excess of one reactant. |

| Reaction Time | Needs to be sufficient for high conversion but short enough to prevent degradation. |

| Water Removal | Shifting the equilibrium towards ester formation. |

Strategies for Isomeric Purity and Advanced Separation Techniques

Achieving a high degree of isomeric purity is paramount for applications where the biological or sensory properties of the (Z)-isomer are specifically desired. The synthesis of this compound can often result in a mixture of (Z) and (E) isomers. Therefore, effective separation techniques are essential.

Chromatographic methods are the most powerful tools for the separation of geometric isomers. patsnap.compatsnap.com High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. nih.govhelsinki.fi The choice of the stationary phase is critical for successful separation. Normal-phase chromatography using silica (B1680970) gel can be effective. nih.gov For particularly challenging separations, the silica gel can be impregnated with silver nitrate, which interacts differently with the π-bonds of the (Z) and (E) isomers, often leading to enhanced separation. researchgate.net

Reversed-phase HPLC, often using C18 columns, has also been successfully employed for the separation of geometric isomers of esters. ymc.eu The mobile phase composition, typically a mixture of solvents like methanol (B129727) and water, can be optimized to achieve the desired resolution. google.com

Gas chromatography (GC) is another valuable technique, particularly for the analysis and separation of volatile compounds like esters. The choice of the capillary column's stationary phase is crucial for separating geometric isomers.

For preparative scale separations, where larger quantities of the pure isomer are required, techniques like preparative HPLC or simulated moving bed (SMB) chromatography can be employed. While fractional distillation can sometimes be used, the often small difference in boiling points between (Z) and (E) isomers can make this method inefficient and energy-intensive. google.com

Table 3: Advanced Separation Techniques for Isomeric Purity

| Technique | Principle of Separation | Application for (Z)/(E) Isomers |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Effective for both analytical and preparative separation of ester isomers. |

| Silver Nitrate Chromatography | Enhanced separation based on the interaction of silver ions with the double bonds of the isomers. | Particularly useful for separating challenging (Z)/(E) isomer mixtures. |

| Gas Chromatography (GC) | Separation based on the volatility and interaction of analytes with a stationary phase in a capillary column. | Suitable for the analysis and separation of volatile ester isomers. |

| Simulated Moving Bed (SMB) Chromatography | A continuous chromatographic process that offers higher throughput and solvent efficiency for preparative separations. | Can be applied for large-scale purification of the desired isomer. |

Advanced Analytical Methodologies for Characterization and Detection of Z Non 2 Enyl Butyrate

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like (Z)-Non-2-enyl butyrate (B1204436). This method offers high chromatographic resolution and provides detailed mass spectra that allow for confident identification by comparing fragmentation patterns to spectral libraries. chromatographytoday.com In the analysis of complex matrices, such as food aromas or insect pheromone blends, GC-MS can effectively separate isomeric compounds and identify trace components.

For a compound like (Z)-Non-2-enyl butyrate, a typical GC-MS analysis would involve injection into a heated port, volatilization, and separation on a capillary column. Non-polar or mid-polarity columns (e.g., HP-5MS) are often employed for separating moderately polar compounds like esters. nih.gov The temperature program is optimized to ensure good separation from other matrix components. The mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV, fragments the molecule, producing a unique mass spectrum that serves as a chemical fingerprint.

Interactive Data Table: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | HP-5MS (5% Phenyl Methyl Siloxane) | Separation of semi-polar volatile compounds. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution separation. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal flow for separation efficiency. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Oven Program | Initial 40°C, ramp at 5-10°C/min to 250°C | Separates compounds based on boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragments. |

| Mass Range | m/z 35-400 | Covers the expected mass range of the analyte and its fragments. |

| Ion Source Temp. | 230 °C | Maintains the analyte in a gaseous state. |

Effective sample preparation is crucial for the successful analysis of volatile compounds from complex matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and simple technique ideal for extracting volatiles like this compound from solid or liquid samples. mdpi.com The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com The fiber is subsequently transferred to the GC injector for thermal desorption and analysis.

The selection of the fiber coating is critical for efficient extraction. For moderately polar esters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective as it covers a broad range of analyte polarities and molecular weights. mdpi.comsigmaaldrich.com Optimization of parameters such as extraction temperature and time is necessary to maximize sensitivity. nih.gov For instance, heating the sample vial (e.g., at 50-70°C for 30-50 minutes) increases the vapor pressure of the analytes, facilitating their transfer to the headspace and adsorption onto the fiber. nih.govmdpi.com

GC-MS analysis of natural extracts often produces complex chromatograms with numerous co-eluting peaks. chromatographytoday.com This chromatographic overlap can complicate the identification of individual compounds, as the resulting mass spectrum is a mixture of fragments from all co-eluting substances. chromessence.com Deconvolution is a computational process that resolves these mixed spectra into their constituent pure-component spectra. thermofisher.com

Deconvolution algorithms, such as those used in the Automated Mass Spectral Deconvolution and Identification System (AMDIS), analyze the subtle differences in mass spectral ion profiles across a chromatographic peak. chromessence.com Ions belonging to a single compound should have the same retention time apex and peak shape. chromatographytoday.com By identifying unique ions and tracking their profiles, the software can mathematically separate the mass spectra of overlapping compounds. researchgate.netgcms.cz This "purification" of mass spectra allows for more reliable matching against spectral libraries (e.g., NIST/EPA/NIH), thereby increasing the confidence in the identification of trace components like this compound in a complex mixture. chromatographytoday.com

Electroantennography (EAG) and Electrophysiological Assays for Biological Activity

Electroantennography (EAG) is a technique used to measure the electrical response of an entire insect antenna to an olfactory stimulus. It is a powerful tool for screening compounds for biological activity and is widely used in chemical ecology to identify semiochemicals such as pheromones and kairomones. When the antenna of an insect is exposed to an odorant that its olfactory receptor neurons (ORNs) can detect, a summed change in electrical potential, known as the EAG response, is generated. The amplitude of this response generally correlates with the perceived intensity of the stimulus. This method is particularly useful for identifying which compounds in a natural extract are perceived by an insect. researchgate.net

To pinpoint which specific compounds in a complex volatile mixture are biologically active, gas chromatography is coupled with electroantennographic detection (GC-EAD). In a GC-EAD setup, the effluent from the GC column is split into two paths. One path goes to a conventional GC detector (like a Flame Ionization Detector, FID), while the other is directed over an insect antenna preparation. nih.gov This allows for the simultaneous recording of the chemical separation (FID chromatogram) and the antenna's electrical response (EAD signal). researchgate.net

When a compound that elicits a response from the insect's antenna elutes from the column, a depolarization event is recorded in the EAD trace, which can be aligned with the corresponding peak in the FID chromatogram. nih.gov This powerful technique enables the rapid identification of candidate semiochemicals from a complex natural extract. For example, GC-EAD has been successfully used to identify specific esters, terpenes, and other volatiles from plant headspace that are attractive to various moth species. nih.govbiorxiv.org Although direct GC-EAD data for this compound is not prominently available, studies on related insects like the oriental fruit moth (Cydia molesta) have shown strong antennal responses to various fruit-derived esters such as ethyl butanoate and hexyl acetate (B1210297), suggesting that esters with similar structures are likely candidates for detection by insect olfactory systems. researchgate.net

Interactive Data Table: EAD-Active Esters Identified in Moth Species

| Compound | Insect Species | Host Plant/Source |

|---|---|---|

| Ethyl butanoate | Cydia molesta (Oriental Fruit Moth) | Pear |

| Hexyl acetate | Cydia molesta (Oriental Fruit Moth) | Pear |

| (Z)-3-Hexenyl acetate | Manduca sexta (Tobacco Hornworm) | Tomato, Bell Pepper |

| Ethyl hexanoate (B1226103) | Cydia molesta (Oriental Fruit Moth) | Pear |

While GC-EAD provides information on the response of the entire antenna, understanding the specific neurons involved requires single-cell recording techniques. Olfactory Receptor Neurons (ORNs), typically housed within sensilla on the antenna, are the primary units of odor detection. sfn.org Each ORN generally expresses a single type of olfactory receptor (OR), which determines its response profile to different odorants. nih.gov The binding of an odorant molecule to its receptor initiates a signal transduction cascade, leading to the generation of action potentials. sfn.org

Spectroscopic Methods for Structural Elucidation and Confirmation

Following the isolation and preliminary identification of this compound, spectroscopic methods are employed for unambiguous structural confirmation. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's carbon-hydrogen framework and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. For an ester like this compound, the most characteristic absorption is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1735-1750 cm⁻¹. phcogj.com Another key feature would be the C-O stretching band around 1150-1250 cm⁻¹. The presence of the cis-alkene (C=C) double bond would be indicated by a weak stretching band around 1650 cm⁻¹ and a C-H out-of-plane bending vibration around 700 cm⁻¹. phcogj.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive structural information.

¹H NMR spectroscopy would reveal the number of different types of protons, their connectivity, and their stereochemical arrangement. Key signals for this compound would include:

Signals for the protons adjacent to the double bond (olefinic protons) in the region of 5.0-6.0 ppm, with a characteristic coupling constant (J-value) for the cis configuration.

A signal for the methylene (B1212753) protons adjacent to the ester oxygen (-CH₂-O-) around 4.1 ppm.

Signals corresponding to the methylene groups of the butyrate and nonenyl chains, and the terminal methyl groups, would appear in the upfield region (0.8-2.5 ppm). phcogj.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show a distinct signal for the carbonyl carbon of the ester group around 170 ppm, signals for the sp² hybridized carbons of the double bond between 120-140 ppm, and signals for the sp³ hybridized carbons of the alkyl chains in the upfield region.

Together, these spectroscopic techniques provide complementary data that allows for the complete and unambiguous structural elucidation and confirmation of this compound.

Challenges in Trace Detection and Quantitative Analysis of this compound

The accurate detection and quantification of this compound at trace levels present significant challenges to analytical chemists. These difficulties arise from the inherent volatility of the compound, its presence in complex sample matrices, and the low concentrations at which it often occurs. These factors can lead to issues with sensitivity, selectivity, and reproducibility of analytical methods.

A primary challenge in the analysis of volatile compounds like this compound is the sample matrix. The "matrix" refers to all the other components in a sample besides the analyte of interest. In many applications, such as food and beverage analysis, the matrix can be incredibly complex, containing a wide variety of other volatile and non-volatile compounds. These matrix components can interfere with the analysis in several ways, a phenomenon broadly known as "matrix effects". chromatographytoday.comlongdom.org

Matrix effects can manifest as either suppression or enhancement of the analytical signal. chromatographytoday.comlongdom.org For instance, in gas chromatography (GC), co-eluting compounds from the matrix can interfere with the detection of this compound, leading to inaccurate quantification. In mass spectrometry (MS), matrix components can affect the ionization efficiency of the target analyte, resulting in a suppressed or enhanced signal. longdom.org The physicochemical properties of the analyte, such as polarity and molecular volume, can influence the extent of the matrix effect.

The trace levels at which this compound is often present necessitate highly sensitive analytical techniques. Achieving low limits of detection (LOD) and limits of quantification (LOQ) is crucial for accurate analysis. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The complex nature of many sample matrices can elevate the baseline noise in analytical instruments, making it difficult to distinguish the signal of the analyte from the background, thereby increasing the LOD and LOQ.

Sample preparation is another critical step that presents challenges. The goal of sample preparation is to isolate and concentrate the analyte of interest from the matrix while removing interfering substances. For volatile compounds like this compound, techniques such as headspace analysis and solid-phase microextraction (SPME) are commonly employed. However, the efficiency of these methods can be influenced by the sample matrix. For example, the presence of fats and proteins in a food sample can affect the partitioning of this compound into the headspace or onto the SPME fiber, leading to incomplete extraction and underestimation of its concentration.

Furthermore, the inherent volatility of this compound can lead to losses during sample handling and preparation. Care must be taken to minimize evaporation and degradation of the analyte to ensure accurate results. The choice of an appropriate internal standard is also critical for accurate quantification, as it can help to compensate for variations in sample preparation and instrument response. longdom.org However, finding a suitable internal standard with similar physicochemical properties to this compound that is not naturally present in the sample can be challenging.

Interactive Data Table: Factors Influencing Trace Detection and Quantitative Analysis

| Challenge | Description | Potential Impact on Analysis | Commonly Affected Techniques |

| Matrix Effects | Interference from other compounds in the sample matrix. | Signal suppression or enhancement, leading to inaccurate quantification. | Gas Chromatography (GC), Mass Spectrometry (MS) |

| Low Analyte Concentration | The compound is present at very low levels. | Difficulty in distinguishing the analyte signal from background noise, leading to high limits of detection (LOD) and quantification (LOQ). | All trace analysis techniques. |

| Sample Preparation | Inefficient extraction and concentration of the analyte. | Incomplete recovery of the analyte, leading to underestimation of its concentration. | Headspace Analysis, Solid-Phase Microextraction (SPME) |

| Analyte Volatility | The compound can be easily lost during sample handling. | Loss of analyte, leading to inaccurate and imprecise results. | All stages of analysis from sampling to injection. |

| Lack of Specific Reference Standards | Difficulty in obtaining a pure standard of this compound for calibration. | Inability to accurately calibrate the instrument and quantify the analyte. | All quantitative methods. |

Ecological Roles and Behavioral Responses Mediated by Z Non 2 Enyl Butyrate

Mediation of Interspecies Interactions in Terrestrial Ecosystems

(Z)-non-2-enyl butyrate (B1204436) is a key volatile organic compound in mediating complex interactions between plants, herbivores, and their natural enemies. Its presence can trigger a cascade of behavioral responses that are crucial for the survival and reproductive success of the involved organisms.

Plant Defense Induction and Attraction of Natural Enemies

While specific studies on (Z)-non-2-enyl butyrate's direct role in inducing plant defense mechanisms are not extensively detailed in the provided research, the compound is recognized as a component of the volatile blends emitted by some plants upon herbivore damage. These herbivore-induced plant volatiles (HIPVs) serve as crucial cues for the natural enemies of herbivores, such as parasitoids and predators. This indirect defense mechanism is a vital component of a plant's strategy to protect itself. The emission of this compound, as part of a complex volatile profile, can signal the presence of herbivores to beneficial insects, thereby attracting them to the damaged plant to prey upon or parasitize the herbivores.

Role in Herbivore Host Plant Selection and Oviposition Behavior

For herbivorous insects, the chemical cues emitted by plants are paramount in the selection of suitable host plants for feeding and egg-laying (oviposition). This compound can act as an attractant or a repellent, depending on the insect species and the context. For some specialist herbivores, this compound may be a key indicator of a suitable host, guiding them to the correct plant for feeding and reproduction. Conversely, for non-specialist herbivores or species for which the plant is toxic, this compound can act as a deterrent, preventing them from feeding or laying their eggs on an unsuitable host. The specific blend and concentration of volatiles, including this compound, are critical in these interactions.

Intraspecific Communication and Reproductive Behavior

Within a single species, this compound can function as a pheromone, a chemical signal that triggers a social response in members of the same species. These responses are often linked to reproductive behaviors, such as mate finding and courtship.

Characterization of Sex-Specific Behavioral Responses

Research has indicated that this compound can elicit different behavioral responses in male and female insects of the same species. In some cases, it may be a component of the female-produced sex pheromone, attracting males from a distance. Electrophysiological studies, such as electroantennography (EAG), can demonstrate that the antennae of males are highly sensitive to this compound, indicating its importance in mate location. The behavioral response of males can range from upwind flight towards the source to specific courtship displays upon reaching the female.

Field Bioassays for Demonstrating Behavioral Efficacy

To confirm the role of this compound in insect behavior, researchers conduct field bioassays. These experiments often involve baiting traps with synthetic lures containing the compound and comparing the number of insects caught with unbaited control traps. The results of such field trials can provide strong evidence for the compound's attractiveness and its potential for use in pest management strategies, such as monitoring or mass trapping. The efficacy of these lures often depends on the purity of the compound and its release rate from the dispenser.

Comparative Analysis of Z/E Isomer Effects on Behavioral Outcomes

The biological activity of a chemical compound can be highly dependent on its stereochemistry. In the case of non-2-enyl butyrate, the geometric isomers, this compound and (E)-non-2-enyl butyrate, can elicit different or even antagonistic behavioral responses in insects.

Often, one isomer is the primary active component of a pheromone blend, while the other may be inactive or even inhibitory. For example, in some moth species, the Z-isomer is the major attractant for males, while the presence of the E-isomer in the pheromone blend can significantly reduce or completely inhibit the attraction of males to the Z-isomer. This specificity is crucial for maintaining reproductive isolation between closely related species that may use similar compounds in their pheromone blends. The ratio of the Z/E isomers is therefore a critical factor in the chemical communication system of many insects.

Below is a table summarizing the differential effects of the Z and E isomers of non-2-enyl butyrate on insect behavior.

| Isomer | Behavioral Effect |

| This compound | Often the primary attractant in sex pheromone blends. |

| (E)-Non-2-enyl butyrate | Can be inactive, a weak attractant, or an inhibitor of the response to the Z-isomer. |

Molecular Mechanisms of Chemoreception and Signal Transduction for Unsaturated Esters

Olfactory Receptor (OR) and Chemosensory Protein (CSP) Interactions

The initial step in odor perception involves the binding of odorant molecules to Olfactory Receptors (ORs), which are located on the cilia of olfactory sensory neurons (OSNs) in the olfactory epithelium. nih.govnih.govkoreamed.org ORs belong to the large family of G protein-coupled receptors (GPCRs). nih.govkoreamed.orgnih.gov While specific ORs that bind to (Z)-Non-2-enyl butyrate (B1204436) have not been definitively identified in publicly available research, the recognition of odorants is based on a combinatorial coding scheme. This means that a single odorant can be recognized by multiple ORs, and a single OR can recognize multiple odorants, with varying affinities. nih.gov

Before reaching the ORs, hydrophobic odorant molecules like (Z)-Non-2-enyl butyrate must traverse the aqueous mucus layer lining the olfactory epithelium. This transport is facilitated by odorant-binding proteins (OBPs) and potentially chemosensory proteins (CSPs), which are small, soluble proteins that can bind to odorants and shuttle them to the receptors. nih.gov While direct evidence for CSP interaction with this compound is not available, CSPs are known to be involved in the detection of various chemical cues in insects.

Ligand Binding Dynamics and Receptor Specificity

The binding of an odorant to an OR is a highly specific process determined by the three-dimensional structure of both the ligand and the receptor's binding pocket. rcsb.org Computational methods such as molecular docking are employed to predict and analyze these interactions in the absence of experimentally determined structures for most ORs. nih.govnih.gov For instance, studies have used in silico protocols to model the interactions between various odorants, including unsaturated aldehydes and esters, and specific ORs. herts.ac.uk

The specificity of an OR for a particular odorant is dictated by the precise amino acid residues that form the binding pocket. rcsb.org Even minor changes in the chemical structure of an odorant, such as the position of a double bond or the length of an alkyl chain, can significantly alter its binding affinity and the perceived odor. Research on human olfactory receptors has shown that some are narrowly tuned to specific odorants, while others are more broadly tuned, responding to a range of structurally related molecules. nih.govsci-hub.se The interaction between an odorant and an OR is not always agonistic; some molecules can act as antagonists, inhibiting the response of an OR to its cognate agonist. sci-hub.se

Table 1: Key Factors in Ligand Binding Dynamics and Receptor Specificity

| Factor | Description |

| Odorant Structure | The size, shape, and functional groups of the odorant molecule are critical for binding. |

| Receptor Structure | The amino acid composition and three-dimensional conformation of the OR's binding pocket determine its specificity. |

| Binding Affinity | The strength of the interaction between the odorant and the OR influences the intensity of the signal. |

| Combinatorial Coding | The overall odor perception is a result of the activation pattern of multiple ORs by a single odorant. |

| Agonism/Antagonism | Odorants can either activate (agonist) or inhibit (antagonist) the function of an OR. |

Intracellular Signaling Pathways in Olfactory Sensory Neurons

Upon the binding of an odorant like this compound to its specific OR, a conformational change is induced in the receptor. youtube.com This change activates an associated G-protein, typically the olfactory-specific G-protein, Gαolf. nih.govkoreamed.org The activated Gαolf subunit then dissociates and activates adenylyl cyclase type III (ACIII). koreamed.orgnih.gov

ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in this pathway. nih.govyoutube.comnih.gov The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. koreamed.orgnih.gov The opening of these channels allows for an influx of cations, primarily Ca2+ and Na+, into the olfactory sensory neuron, causing depolarization of the cell membrane. nih.govkoreamed.org

This initial depolarization is further amplified by the opening of Ca2+-activated chloride channels (CaCCs). koreamed.org The influx of Ca2+ through the CNG channels triggers the opening of CaCCs, leading to an efflux of Cl- ions, which further depolarizes the neuron. koreamed.org This amplified depolarization, if it reaches the threshold, generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain. nih.gov

Table 2: Key Components of the Olfactory Signal Transduction Pathway

| Component | Function |

| Olfactory Receptor (OR) | Binds to the odorant molecule and initiates the signaling cascade. |

| G-protein (Gαolf) | Activated by the OR and in turn activates adenylyl cyclase. |

| Adenylyl Cyclase III (ACIII) | Catalyzes the production of cAMP from ATP. |

| Cyclic AMP (cAMP) | Second messenger that binds to and opens CNG channels. |

| Cyclic Nucleotide-Gated (CNG) Channel | Allows the influx of Ca2+ and Na+, causing initial depolarization. |

| Ca2+-activated Chloride Channel (CaCC) | Amplifies the depolarization through the efflux of Cl-. |

Central Nervous System Processing of Olfactory Cues

The electrical signals generated by the OSNs are transmitted to the olfactory bulb, the first relay station for olfactory information in the brain. nih.gov Within the olfactory bulb, the axons of OSNs that express the same type of OR converge onto specific spherical structures called glomeruli. This spatial organization creates a "map" of odorant information.

From the olfactory bulb, the olfactory information is then relayed to various higher brain regions for further processing. These include the piriform cortex (primary olfactory cortex), which is involved in identifying the odor, the amygdala, which plays a role in the emotional response to odors, and the entorhinal cortex and hippocampus, which are involved in odor memory. nih.gov The perception of an odor, such as that of this compound, is therefore not just a simple sensation but a complex integration of identity, emotional response, and memory. The brain's response to an odor can also be influenced by factors such as stress. nih.gov

Structure Activity Relationship Sar and Chemoinformatic Studies of Z Non 2 Enyl Butyrate Analogues

Elucidating the Influence of Alkene Position and Stereochemistry on Biological Activity

The location and geometric configuration of double bonds are among the most critical determinants of biological activity in insect pheromones. researchgate.net Insect olfactory receptors typically exhibit a high degree of specificity for a particular isomer, and even minor changes can lead to a complete loss of activity or, in some cases, behavioral antagonism.

Similarly, the position of the double bond along the nine-carbon alkyl chain is a key factor. Shifting the double bond from the C2-C3 position to another location, such as C3-C4 ((Z)-Non-3-enyl butyrate) or C4-C5 ((Z)-Non-4-enyl butyrate), would change the molecule's spatial conformation. Such positional isomers, while chemically very similar, are often perceived as entirely different compounds by insects, or they may fail to elicit any response. In many moth species, for example, specific desaturase enzymes are responsible for introducing double bonds at precise locations in fatty acid precursors, highlighting the evolutionary importance of exact double bond positioning for generating species-specific pheromone components. frontiersin.org

Table 1: Hypothetical Electrophysiological Responses to Alkene Isomers of Nonenyl Butyrate (B1204436) This interactive table illustrates the expected high specificity of insect olfactory systems. Biological activity, measured via techniques like Electroantennography (EAG), is typically highest for the naturally occurring pheromone component and significantly lower for its stereoisomers and positional isomers.

| Compound | Alkene Position | Stereochemistry | Expected Relative EAG Response (%) |

| (Z)-Non-2-enyl butyrate | C2-C3 | Z (cis) | 100 |

| (E)-Non-2-enyl butyrate | C2-C3 | E (trans) | < 10 |

| (Z)-Non-3-enyl butyrate | C3-C4 | Z (cis) | < 20 |

| (Z)-Non-4-enyl butyrate | C4-C5 | Z (cis) | < 20 |

| Nonyl butyrate (Saturated) | N/A | N/A | < 5 |

Effect of Aliphatic Chain Length and Ester Moiety on Receptor Affinity and Behavioral Potency

Aliphatic Chain Length: The nine-carbon alcohol portion of this compound is crucial for its activity. The hydrophobic alkyl chain interacts with nonpolar amino acid residues within a hydrophobic binding pocket of the olfactory receptor. Modifying this length can significantly impact binding affinity. Shortening the chain (e.g., to (Z)-Hept-2-enyl butyrate or (Z)-Oct-2-enyl butyrate) or lengthening it (e.g., to (Z)-Dec-2-enyl butyrate) alters the molecule's ability to make optimal van der Waals contacts within the binding site. SAR studies on analogues of other pheromones have shown that there is often an optimal chain length for activity, with responses decreasing as the chain is made either shorter or longer. researchgate.net For instance, studies on Lygus plant bugs have shown that specific ratios of hexyl butyrate and (E)-2-hexenyl butyrate are used for chemical communication, indicating that the C6 chain is a key recognition element. researchgate.net

Ester Moiety: The butyrate group serves as a critical polar "head" for the molecule, likely forming hydrogen bonds or polar interactions with specific amino acid residues near the entrance of the receptor's binding pocket. Changing the ester moiety can have a profound effect on activity. Replacing the butyrate (a four-carbon ester) with a smaller group like an acetate (B1210297) (two carbons) or a larger one like a hexanoate (B1226103) (six carbons) would alter the size and electronic properties of this polar head. This can disrupt the key polar interactions necessary for receptor activation. In some cases, changing the ester can convert an agonist (a molecule that activates the receptor) into an antagonist (a molecule that blocks the receptor).

Research involving the enzymatic synthesis of various alkyl butyrates has used molecular docking to analyze substrate specificity, which can serve as a proxy for understanding receptor interactions. These studies found that binding energy and proper orientation within the active site are dependent on the alcohol chain length, with an optimal length observed for C6 (hexyl) and C4 (butyl) alcohols in their model system.

Table 2: Influence of Alcohol Chain Length on Butyrate Ester Synthesis and Binding Energy (Adapted from Enzymatic Synthesis Model) This table, based on a model of enzymatic synthesis of alkyl butyrates, shows how the length of the alkyl chain affects molecular interactions, a principle that also applies to receptor binding. The synthesis efficiency can be considered an indicator of how well the molecule "fits" into an active site.

| Alcohol Moiety | Resulting Ester | Carbon Chain Length | Relative Synthesis Efficiency (%) | Predicted Binding Energy (kcal/mol) |

| Ethanol | Ethyl butyrate | 2 | 30 | -5.2 |

| Butanol | Butyl butyrate | 4 | 90 | -5.8 |

| Hexanol | Hexyl butyrate | 6 | 100 | -6.5 |

| Octanol | Octyl butyrate | 8 | 85 | -7.0 |

| Decanol | Decyl butyrate | 10 | 75 | -7.4 |

Rational Design of Analogues for Targeted Biological Activity

Rational design is a goal-oriented approach that uses SAR data to create novel molecules with specific, predetermined biological effects. nih.gov Once the key structural features required for receptor binding and activation are understood, this information can be used to design analogues that are, for example, more potent, more stable, or that act as inhibitors.

For this compound, SAR studies might reveal that the (Z)-double bond at the C2 position and the C4 ester group are essential pharmacophores. With this knowledge, chemists can design new molecules for pest management.

Agonist Design: To create a "super-agonist" for use in monitoring traps, one might design an analogue that retains the essential pharmacophores but has modifications that increase its affinity for the receptor or reduce its degradation rate in the environment. This could involve replacing a C-H bond with a C-F bond (isosteric replacement) at a position that does not interfere with binding but blocks metabolic breakdown.

Antagonist Design: To develop a mating disruptant, the goal would be to design an antagonist—a molecule that binds to the receptor but does not activate it, thereby blocking the natural pheromone. This could potentially be achieved by altering the ester moiety to a bulkier group that fits into the binding pocket and prevents the conformational change required for receptor activation. For example, replacing the butyrate with a bulky phenylacetate (B1230308) group might achieve this blocking effect.

This approach moves beyond random screening, allowing for the focused synthesis and evaluation of compounds with a higher probability of success. nih.govmdpi.com

Computational Chemistry and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Chemoinformatic tools, particularly molecular docking and molecular dynamics (MD) simulations, provide powerful insights into how ligands like this compound interact with their receptors at an atomic level. nih.gov Although the precise 3D structures of many insect olfactory receptors are still being determined, homology modeling can be used to create reliable models based on the structures of related proteins. frontiersin.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. A series of analogues of this compound can be docked into a model of its target OR. The software calculates a "binding score" or "binding energy" for each analogue, which estimates its binding affinity. These predictions can then be correlated with experimental data (e.g., EAG responses) to validate the model. Docking studies can reveal:

The specific amino acids that form the binding pocket.

Key interactions, such as hydrogen bonds between the ester oxygen of the butyrate and a serine or threonine residue in the receptor.

Hydrophobic interactions between the nonenyl chain and leucine (B10760876) or isoleucine residues.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations model the dynamic behavior of the ligand-receptor complex over time. ijbs.com An MD simulation can show how the receptor changes its conformation upon ligand binding and can provide a more accurate calculation of the binding free energy. These simulations can help explain why, for example, the (E) isomer has low activity by showing that it induces an unstable or non-productive conformation in the receptor, or that it dissociates from the binding pocket much more rapidly than the (Z) isomer.

These computational approaches are integral to modern SAR studies, as they help rationalize experimental findings and guide the rational design of new, more effective analogues. researchgate.net

Table 3: Illustrative Output from a Molecular Docking Study of Nonenyl Butyrate Analogues This table provides a conceptual example of the data generated from a molecular docking simulation, predicting the binding affinity of various analogues to a hypothetical olfactory receptor. Lower binding energy values suggest stronger affinity.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | SER-120, LEU-155, PHE-250 |

| (E)-Non-2-enyl butyrate | -6.2 | LEU-155, PHE-250 |

| (Z)-Non-3-enyl butyrate | -7.1 | SER-120, LEU-155 |

| (Z)-Oct-2-enyl butyrate | -8.0 | SER-120, LEU-155, PHE-250 |

| (Z)-Non-2-enyl acetate | -7.5 | SER-120, PHE-250 |

Future Research Trajectories and Potential Academic Applications of Z Non 2 Enyl Butyrate

In-depth Characterization of Natural Occurrence and Biological Significance

A foundational trajectory for future research is the comprehensive identification and characterization of (Z)-Non-2-enyl butyrate (B1204436) in natural systems. The plausibility of its natural occurrence is supported by the known distribution of its precursors. The alcohol moiety, (Z)-Non-2-en-1-ol, is a documented natural product found in passion fruit, prickly pear, and asparagus. medchemexpress.comthegoodscentscompany.com Similarly, butyric acid and its esters are widespread in nature, occurring in various plant oils and animal fats. wikipedia.org

Future investigations should focus on targeted metabolomic screening of diverse plant and insect species to identify natural sources of (Z)-Non-2-enyl butyrate. Should the compound be isolated, subsequent research must aim to unravel its biological significance. A particularly promising avenue is its potential role as a semiochemical in insects. Esters formed from secondary alcohols and short-chain fatty acids, including C9 derivatives, are known to function as insect sex pheromones. nih.gov Therefore, detailed electrophysiological and behavioral assays with various insect species are warranted to determine if this compound acts as an attractant, repellent, or signaling molecule. In plants, its role could be related to defense, pollinator attraction, or as a component of cuticular waxes. nih.gov

| Precursor Molecule | Known Natural Sources |

| (Z)-Non-2-en-1-ol | Passion fruit, Prickly pear, Asparagus medchemexpress.comthegoodscentscompany.com |

| Butyric Acid | Butter, Parmesan cheese, Plant oils, Animal fats wikipedia.org |

Development of Advanced Synthetic Routes for Stereochemically Pure Analogues

The biological activity of unsaturated compounds is often dependent on their stereochemistry. Therefore, the development of advanced, highly stereoselective synthetic routes to produce pure this compound and its analogues is a critical academic pursuit. Current organic synthesis offers several powerful methodologies that could be adapted for this purpose. Research in this area would focus on optimizing these reactions to achieve high yields and greater than 98% Z-selectivity, which is crucial for definitive biological testing.

Future work should explore and refine methods such as:

Olefin Metathesis: Cross-metathesis reactions using specialized molybdenum or ruthenium catalysts can generate Z-alkenyl halides with exceptional stereoselectivity. These halides can then be converted to the desired butyrate ester.

Julia Olefination: The modified Julia olefination provides a robust method for creating Z-alkenyl halides from α-halomethyl sulfones and aldehydes, which are versatile precursors for the final ester. nih.govnih.gov

Copper(I)-Catalyzed Alkylboration: This method allows for the stereoselective synthesis of (Z)-alkenyl boronates from terminal allenes. medchemexpress.com These boronates are valuable intermediates that can be derivatized to form the target molecule.

The development of these synthetic pathways would not only provide the pure compound for biological studies but also enable the creation of a library of structural analogues for structure-activity relationship (SAR) studies.

| Synthetic Method | Key Features & Research Focus |

| Z-Selective Olefin Metathesis | High Z-selectivity; requires development of tolerant catalysts. |

| Modified Julia Olefination | Utilizes readily available sulfones; optimization of reaction conditions (base, solvent) is key. nih.govnih.gov |

| Copper(I)-Catalyzed Alkylboration | Constructs sterically congested (Z)-alkenyl boronates; excellent stereocontrol. medchemexpress.com |

Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

A significant academic challenge lies in uncovering the complete biosynthetic pathway of this compound in the organisms in which it is discovered. Research in this domain will likely involve a combination of isotopic labeling studies, transcriptomics, and functional genomics to identify the specific enzymes and genes involved.

In plants, the biosynthesis of esters typically involves two key enzymatic steps: the reduction of a fatty acyl-CoA to a fatty alcohol by a Fatty Acyl Reductase (FAR) , followed by the esterification of this alcohol with another acyl-CoA by a Wax Synthase (WS) or similar acyltransferase. nih.gov Future research would need to identify the specific FAR that produces (Z)-Non-2-enol and the acyltransferase that utilizes butyryl-CoA as a substrate.

In insects, biosynthetic pathways for semiochemicals are diverse. nih.gov They may produce the compound de novo from fatty acid precursors or modify compounds sequestered from their diet. Unraveling this would involve analyzing the insect's genome for candidate genes (e.g., desaturases, reductases, esterases) and using techniques like RNA interference (RNAi) to confirm gene function. Understanding the regulatory mechanisms, such as hormonal or environmental triggers for biosynthesis, would also be a key research goal.

Development of Biologically Inspired Monitoring and Management Tools

Should this compound be confirmed as a potent insect semiochemical, it would open significant opportunities for developing novel, environmentally benign pest management tools. This applied research trajectory would leverage the compound's ability to manipulate insect behavior.

Potential applications to be investigated include:

Population Monitoring: Incorporating the synthetic compound into traps as a lure would allow for the sensitive and species-specific monitoring of pest populations, enabling more precise timing of control measures.

Mass Trapping: High-density trapping systems using this compound could be developed to directly reduce local pest numbers below an economic damage threshold.

Mating Disruption: Dispersing the compound throughout a crop could interfere with the ability of male insects to locate females, thereby disrupting mating and reducing subsequent generations.

These semiochemical-based tools are cornerstones of Integrated Pest Management (IPM) programs, offering a sustainable alternative to broad-spectrum insecticides. nih.gov

Integration with Ecological Modeling and Predictive Chemical Ecology

Data on the biological activity of this compound could serve as a valuable parameter for sophisticated ecological models. Chemical ecology seeks to understand the interactions between organisms mediated by chemical signals, and predictive models are essential tools in this field.

Future research could focus on integrating quantitative data on insect responses to this compound into models that predict:

Pest Population Dynamics: How the presence of the compound influences dispersal, aggregation, and population growth.

Plant-Herbivore Interactions: If the compound is plant-derived, models could explore how its expression levels affect herbivory rates under different environmental conditions.

Community-Level Effects: How the compound influences the behavior of not only the target species but also its predators and parasitoids (tritrophic interactions).

These models would enhance our ability to forecast pest outbreaks and understand the complex chemical communication networks within an ecosystem.

Opportunities in Biosensing and Bio-inspired Olfactory Technologies

A forward-looking application of this compound research is in the development of highly sensitive and selective biosensors, often termed "bioelectronic noses." This research would involve identifying the specific Olfactory Receptor (OR) in an insect's antenna that binds to this compound.

Once the specific OR is identified and cloned, it can be integrated as the biological recognition element in a sensor platform. Future academic work could explore:

Functionalizing Transistors: Immobilizing the OR onto the surface of graphene or carbon nanotube-based field-effect transistors. The binding of this compound to the receptor would induce a conformational change, leading to a measurable electrical signal.

Developing Sensor Arrays: Creating arrays of different ORs to detect a wide range of volatile compounds, mimicking a biological olfactory system.

Such bio-inspired sensors could be deployed for real-time, in-field monitoring of specific insect pests in agriculture or for detecting volatile biomarkers in other fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.